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molecular formula C17H29O4P B8597312 Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate

Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate

Cat. No. B8597312
M. Wt: 328.4 g/mol
InChI Key: REQXZYIETYJMEI-UHFFFAOYSA-N
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Patent
US05171873

Procedure details

A thermostatically controllable reactor is charged with 263 g (1 mol) of (4-hydroxy-3,5-di-tert-butylbenzyl)dimethylamine und 500 g of petroleum ether 100/140. With stirring and blanketing with inert gas, the reaction mixture is heated to 80° C. and 130 g (1.05 mol) of trimethyl phosphite are run into the clear solution. With cooling, 107 g (1.05 mol) of acetic anhydride are then added dropwise over 2 hours at 80° C., and stirring is continued for 2 hours at 80° C. The solvent is removed by distillation until the temperature is 115° C. The residual reaction solution is cooled to room temperature and stirred with 1 liter of water. The crystallised product is filtered with suction, washed with petroleum ether 100/140 and dried, giving 307 g (93% of theory) of almost colourless dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate of m.p. 156°-160° C.
Quantity
263 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
107 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6]N(C)C)=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17].[P:20]([O:25]C)([O:23][CH3:24])[O:21][CH3:22].C(OC(=O)C)(=O)C>>[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6][P:20](=[O:25])([O:23][CH3:24])[O:21][CH3:22])=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
OC1=C(C=C(CN(C)C)C=C1C(C)(C)C)C(C)(C)C
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
P(OC)(OC)OC
Step Three
Name
Quantity
107 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation until the temperature
CUSTOM
Type
CUSTOM
Details
is 115° C
TEMPERATURE
Type
TEMPERATURE
Details
The residual reaction solution is cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred with 1 liter of water
FILTRATION
Type
FILTRATION
Details
The crystallised product is filtered with suction
WASH
Type
WASH
Details
washed with petroleum ether 100/140
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(CP(OC)(OC)=O)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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